molecular formula C5H3BrF3NO B1444564 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole CAS No. 1364677-98-4

5-(Bromomethyl)-3-(trifluoromethyl)isoxazole

Cat. No. B1444564
M. Wt: 229.98 g/mol
InChI Key: BXYNYIBFDBYBQL-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of (3-(trifluoromethyl)isoxazol-5-yl)methanol (2.5 g, 15 mmol) in dimethylformamide (25 mL) was added drop wise tribromophosphine (4.64 g 17.1 mmol, 1.15 eq) and the mixture was stirred at 0° C. for 15 min and at ambient temperature for 2 h. The reaction mixture was partitioned between 10% sodium bicarbonate and dichloromethane. The phases were separated and the organic phase was washed with water and passed over a plug of silica eluting with dichloromethane. The UV active product fractions were collected and evaporated to yield the title compound as colorless oil (2.04 g 59.3%), MS 229 and 231(M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:7]=[C:6]([CH2:8]O)[O:5][N:4]=1.[Br:12]P(Br)Br>CN(C)C=O>[Br:12][CH2:8][C:6]1[O:5][N:4]=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C1=NOC(=C1)CO)(F)F
Name
Quantity
4.64 g
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 min and at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 10% sodium bicarbonate and dichloromethane
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
The UV active product fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC(=NO1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 59.3%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.